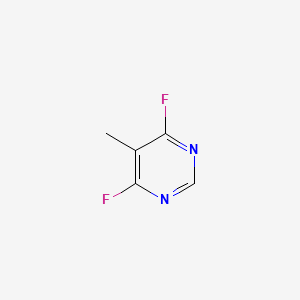

4,6-Difluoro-5-methylpyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,6-Difluoro-5-methylpyrimidine is a chemical compound with the molecular formula C5H4F2N2 . It has a molecular weight of 130.10 . It is stored in an inert atmosphere at 2-8°C .

Molecular Structure Analysis

The molecular structure of 4,6-Difluoro-5-methylpyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . Two of the carbon atoms are substituted with fluorine atoms, and one of the carbon atoms is substituted with a methyl group .

Physical And Chemical Properties Analysis

4,6-Difluoro-5-methylpyrimidine is a compound with a molecular weight of 130.10 . The compound is stored in an inert atmosphere at 2-8°C . Unfortunately, the boiling point and other physical and chemical properties are not provided in the available resources.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Application Summary

4,6-Difluoro-5-methylpyrimidine is a chemical compound that has been used in the synthesis of various pharmacologically active compounds . It’s a central building block for a wide range of pharmacological applications .

Methods of Application

The specific methods of application can vary depending on the desired end product. For example, one synthesis reported using commercially available ammonium hydroxide (NH4OH) for performing the first amination in heated 2-propanol, 70°C for 48 hours. This produced the 4-amino-5-methoxy-6-chloropyrimidine in a high yield of 94% .

Results or Outcomes

The synthesized compounds have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .

Antihypertensive Medicines

Application Summary

4,6-Difluoro-5-methylpyrimidine has been used in the development of new antihypertensive medicines .

Methods of Application

The specific methods of application can vary depending on the desired end product. The compound can be used as a precursor in the synthesis of various antihypertensive drugs .

Results or Outcomes

The synthesized antihypertensive medicines can help in the management of high blood pressure .

Explosive Materials

Application Summary

4,6-Difluoro-5-methylpyrimidine is also used in the synthesis of 1,1-diamino-2,2-dinitroethylene, an explosive material .

Methods of Application

The compound serves as a precursor in the synthesis process of the explosive material .

Results or Outcomes

The synthesized explosive material, 1,1-diamino-2,2-dinitroethylene, can be used in various applications that require explosives .

Anticancer Agents

Application Summary

4,6-Difluoro-5-methylpyrimidine has been used in the synthesis of various anticancer agents .

Methods of Application

The specific methods of application can vary depending on the desired end product. The compound can be used as a precursor in the synthesis of various anticancer drugs .

Results or Outcomes

The synthesized anticancer medicines can help in the management of various types of cancer .

Antifungal Medicines

Application Summary

4,6-Difluoro-5-methylpyrimidine has been used in the development of new antifungal medicines .

Methods of Application

The specific methods of application can vary depending on the desired end product. The compound can be used as a precursor in the synthesis of various antifungal drugs .

Results or Outcomes

The synthesized antifungal medicines can help in the management of various fungal infections .

Antidiabetic Medicines

Application Summary

4,6-Difluoro-5-methylpyrimidine has been used in the development of new antidiabetic medicines .

Methods of Application

The specific methods of application can vary depending on the desired end product. The compound can be used as a precursor in the synthesis of various antidiabetic drugs .

Results or Outcomes

The synthesized antidiabetic medicines can help in the management of diabetes .

Safety And Hazards

The safety information for 4,6-Difluoro-5-methylpyrimidine indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Eigenschaften

IUPAC Name |

4,6-difluoro-5-methylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2/c1-3-4(6)8-2-9-5(3)7/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJIZSGSZCDMMMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60663978 |

Source

|

| Record name | 4,6-Difluoro-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60663978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Difluoro-5-methylpyrimidine | |

CAS RN |

18260-64-5 |

Source

|

| Record name | 4,6-Difluoro-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60663978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (1'S,2R,7'R,8'R,9'R)-9'-[(1S)-1-hydroxyethyl]-5-methoxy-3-oxospiro[1H-indole-2,6'-3-azatricyclo[5.3.1.03,8]undecane]-7'-carboxylate](/img/structure/B579701.png)

![Trisodium;5-[(6-amino-1-oxido-3-sulfonaphthalen-2-yl)diazenyl]-8-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2-sulfonate](/img/structure/B579705.png)

![[(2R,3R,4R,5R,6S)-5-acetamido-4,6-dimethoxy-2-(methoxymethyl)oxan-3-yl] acetate](/img/structure/B579719.png)

![3,4-dimethyl[1,2]oxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B579723.png)

![7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B579724.png)